5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine
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Overview
Description
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with a unique structure that includes a benzodioxine ring substituted with methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the nitration of 5-methyl-2,3-dihydrobenzo[b][1,4]dioxine. The nitration process can be carried out using fuming nitric acid in the presence of acetic anhydride as a catalyst. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 5-Methyl-6-amino-2,3-dihydrobenzo[b][1,4]dioxine.
Oxidation: this compound-quinone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxine ring structure allows for specific binding interactions with molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methyl group, which can affect its physical and chemical properties.
5-Methyl-6-amino-2,3-dihydrobenzo[b][1,4]dioxine: The amino group provides different reactivity compared to the nitro group.
Uniqueness
5-Methyl-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both methyl and nitro groups on the benzodioxine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9NO4/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3 |
InChI Key |
AFGHANDLXIEJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
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